molecular formula C8H16ClNO2 B2756710 (2S,4R)-4-Ethylpiperidine-2-carboxylic acid;hydrochloride CAS No. 123811-78-9

(2S,4R)-4-Ethylpiperidine-2-carboxylic acid;hydrochloride

Cat. No. B2756710
CAS RN: 123811-78-9
M. Wt: 193.67
InChI Key: DHTBHJHDLOZMMC-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,4R)-4-Ethylpiperidine-2-carboxylic acid;hydrochloride” is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing the piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of “(2S,4R)-4-Ethylpiperidine-2-carboxylic acid;hydrochloride” would consist of a six-membered piperidine ring with an ethyl group attached to the 4-position and a carboxylic acid group attached to the 2-position . The hydrochloride indicates that the compound is a salt with a chloride ion .


Chemical Reactions Analysis

The chemical reactions of “(2S,4R)-4-Ethylpiperidine-2-carboxylic acid;hydrochloride” would depend on the functional groups present in the molecule. The carboxylic acid group could undergo reactions such as esterification and amide formation . The piperidine ring could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,4R)-4-Ethylpiperidine-2-carboxylic acid;hydrochloride” would depend on its molecular structure. For example, the presence of the carboxylic acid group would make the compound acidic . The piperidine ring could potentially make the compound basic .

Scientific Research Applications

Peptide Synthesis and Drug Development

(2S,4R)-4-Ethylpiperidine-2-carboxylic acid hydrochloride: serves as a valuable building block in peptide synthesis. Researchers use it to create specific peptide sequences, especially those related to neuroexcitatory kainoids and antifungal echinocandins. Its chiral nature makes it essential for designing bioactive peptides and pharmaceuticals .

properties

IUPAC Name

(2S,4R)-4-ethylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-6-3-4-9-7(5-6)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTBHJHDLOZMMC-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNC(C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCN[C@@H](C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-Ethylpiperidine-2-carboxylic acid;hydrochloride

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